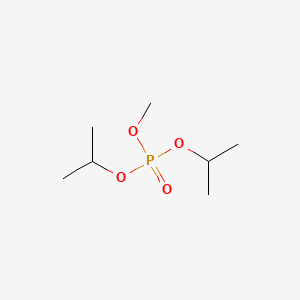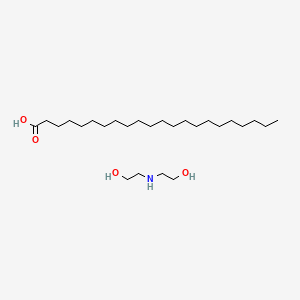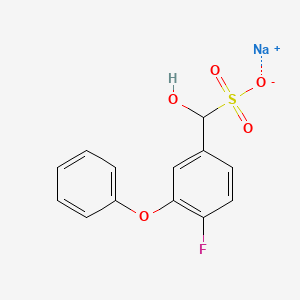
Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le tétrapotassium (((1-méthyléthyl)imino)bis(méthylène))bisphosphonate est un composé chimique de formule moléculaire C7H20K4NO6P2. Il s'agit d'un dérivé bisphosphonate, ce qui signifie qu'il contient deux groupes phosphonate. Les bisphosphonates sont connus pour leur capacité à inhiber la résorption osseuse, ce qui les rend utiles dans le traitement de diverses maladies osseuses.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du tétrapotassium (((1-méthyléthyl)imino)bis(méthylène))bisphosphonate implique généralement la réaction de dérivés d'acide phosphonique appropriés avec une amine convenable. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'eau ou les alcools et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle du tétrapotassium (((1-méthyléthyl)imino)bis(méthylène))bisphosphonate implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles de la synthèse en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes telles que la cristallisation et la purification pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le tétrapotassium (((1-méthyléthyl)imino)bis(méthylène))bisphosphonate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.
Réduction : Il peut être réduit pour former des composés à l'état d'oxydation inférieur.
Substitution : Les groupes phosphonate peuvent participer à des réactions de substitution avec d'autres espèces chimiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier en fonction du produit souhaité, mais impliquent souvent des températures et des niveaux de pH contrôlés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des phosphonates à l'état d'oxydation supérieur, tandis que la réduction peut produire des composés à l'état d'oxydation inférieur.
Applications De Recherche Scientifique
Le tétrapotassium (((1-méthyléthyl)imino)bis(méthylène))bisphosphonate a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, en particulier dans le métabolisme osseux.
Médecine : Enquête sur son utilisation potentielle dans le traitement des maladies osseuses telles que l'ostéoporose et la maladie de Paget.
Industrie : Utilisé dans la production de divers produits chimiques et matériaux.
Mécanisme d'action
Le mécanisme d'action du tétrapotassium (((1-méthyléthyl)imino)bis(méthylène))bisphosphonate implique son interaction avec le tissu osseux. Le composé se lie à l'hydroxyapatite dans l'os, inhibant l'activité des ostéoclastes, qui sont responsables de la résorption osseuse. Cela conduit à une diminution du renouvellement osseux et contribue à maintenir la densité osseuse.
Mécanisme D'action
The mechanism of action of tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and helps in maintaining bone density.
Comparaison Avec Des Composés Similaires
Composés similaires
- Alendronate de sodium
- Acide zolédronique
- Ibandronate
Comparaison
Le tétrapotassium (((1-méthyléthyl)imino)bis(méthylène))bisphosphonate est unique en raison de sa structure chimique spécifique, qui confère des propriétés de liaison et des effets biologiques distincts par rapport aux autres bisphosphonates. Sa forme de sel de tétrapotassium améliore sa solubilité et sa biodisponibilité, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
94278-06-5 |
|---|---|
Formule moléculaire |
C5H11K4NO6P2 |
Poids moléculaire |
399.48 g/mol |
Nom IUPAC |
tetrapotassium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4K/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clé InChI |
QMSDGXPEKHUQGY-UHFFFAOYSA-J |
SMILES canonique |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


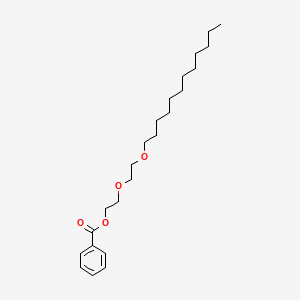
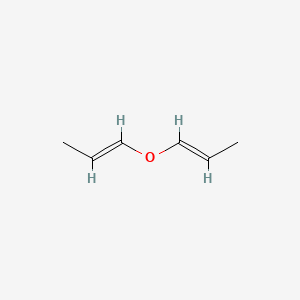

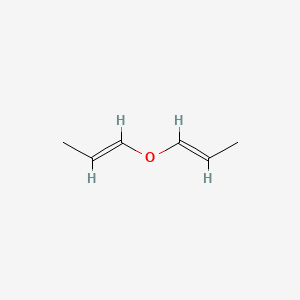
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
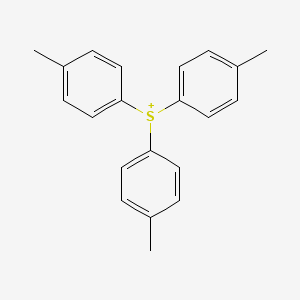
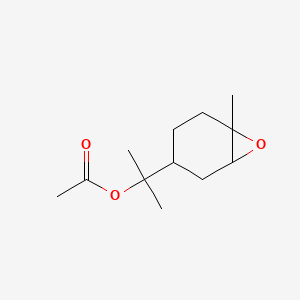
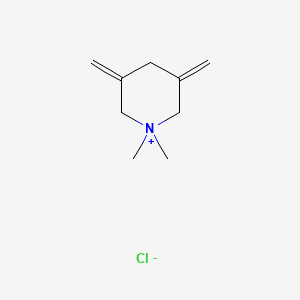

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
